molecular formula C21H26ClN3O3S2 B2428343 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216925-90-4

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride

Cat. No. B2428343
M. Wt: 468.03
InChI Key: NZSONTULOLOPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzothiazole ring. The exact structure would depend on the specifics of the synthesis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, and the benzothiazole ring could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Compounds similar to N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in vitro comparable to known selective class III agents, indicating their potential use in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies demonstrate the potential application of these compounds in protecting industrial equipment and infrastructure from corrosion. The derivatives offer stability and high inhibition efficiencies, showcasing their value in materials science and engineering (Hu et al., 2016).

Anti-inflammatory Drugs

Research into N-(thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide derivatives has also explored their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). Through chemical synthesis and evaluation, certain hydrochloride salts of these compounds have shown anti-inflammatory activity, highlighting their pharmaceutical application possibilities (Lynch et al., 2006).

COVID-19 Drug Research

The exploration of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride derivatives in the context of COVID-19 has led to the identification of compounds with potential antiviral properties. Specifically, studies on sulfonamides have involved their in vitro antimalarial activity and theoretical investigations for their applicability against SARS-CoV-2, underscoring the importance of these compounds in the ongoing search for effective COVID-19 treatments (Fahim & Ismael, 2021).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes avoiding direct skin or eye contact and avoiding inhalation or ingestion .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-4-29(26,27)17-10-7-9-16(15-17)20(25)24(14-8-13-23(2)3)21-22-18-11-5-6-12-19(18)28-21;/h5-7,9-12,15H,4,8,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSONTULOLOPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride

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